molecular formula C8H17Cl2N5 B2465036 1-methyl-3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride CAS No. 2230807-04-0

1-methyl-3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride

Cat. No.: B2465036
CAS No.: 2230807-04-0
M. Wt: 254.16
InChI Key: VFHWXVCIPKQGMU-UHFFFAOYSA-N
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Description

1-methyl-3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride is a chemical compound that belongs to the class of triazole derivatives. This compound is of significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(piperidin-3-yl)-1H-1,2,4-triazole with methylating agents in the presence of suitable catalysts. The reaction conditions often include moderate temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization and methylation. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the triazole ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, amines, and thiols; reactions may require catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups.

Scientific Research Applications

1-methyl-3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid dihydrochloride
  • 1-methyl-3-(piperidin-3-yl)-1H-pyrazole-5-carboxylic acid dihydrochloride

Uniqueness

1-methyl-3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine dihydrochloride is unique due to its specific triazole structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-methyl-5-piperidin-3-yl-1,2,4-triazol-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N5.2ClH/c1-13-8(9)11-7(12-13)6-3-2-4-10-5-6;;/h6,10H,2-5H2,1H3,(H2,9,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFHWXVCIPKQGMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)C2CCCNC2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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